Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin
Overview
Description
Synthesis Analysis
The synthesis of peptide-4-methylcoumaryl-7-amide substrates, including Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin , involves the strategic incorporation of different amino acids to generate substrates for blood-clotting proteases and trypsin. Kawabata et al. (1988) synthesized seventy-four peptide amides of this type to find specific substrates for these enzymes. Boc-Gln-Ala-Arg-NH-Mec was identified as the most reactive substrate for bovine trypsin, indicating the successful synthesis and functionalization of this molecule (Kawabata et al., 1988).
Molecular Structure Analysis
The molecular structure of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin is characterized by its Boc-protected amino acids and the fluorescent 7-amino-4-methylcoumarin core. This structure is specifically designed to be cleaved by proteolytic enzymes, releasing the fluorescent moiety upon cleavage and allowing for the quantification of enzymatic activity. The strategic design of the molecule, with specific amino acid sequences, enhances its specificity for certain enzymes.
Chemical Reactions and Properties
The chemical properties of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin are influenced by its peptide backbone and the 7-amino-4-methylcoumarin moiety. The peptide bond formation and cleavage are key reactions for this compound, particularly in the context of its use as a substrate for enzymatic assays. The molecule's ability to serve as a specific substrate for proteases, such as bovine trypsin, highlights its chemical reactivity and utility in biochemical research (Kawabata et al., 1988).
Physical Properties Analysis
The physical properties of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin , such as solubility and fluorescence, are crucial for its application in enzyme assays. The compound's solubility in common solvents and buffers ensures its usability in various experimental conditions, while its fluorescent properties allow for the real-time monitoring of enzymatic reactions. The fluorescence intensity and wavelength are directly related to the enzymatic activity, providing a non-invasive method for studying enzyme kinetics.
Chemical Properties Analysis
The chemical properties of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin revolve around its role as a substrate for proteolytic enzymes. The compound's susceptibility to enzymatic cleavage, combined with its fluorescent properties, makes it an ideal candidate for studying enzyme specificity and activity. The presence of Boc-protected amino acids ensures the stability of the compound until its application, where deprotection can be easily achieved before use in assays.
Scientific Research Applications
Alternative Complement Pathway Enzyme Substrate : It serves as an improved fluorogenic substrate for the alternative complement pathway C3/5 converting enzyme CVFBb, enhancing specificity over Factor Xa (Gutiérrez, Götze, & Caporale, 1983).
Synthesis of Fluorogenic Substrates for Papain : It is useful for creating specific fluorogenic substrates for papain, a thiol-proteinase enzyme (Alves et al., 1996).
Substrate for Blood-Clotting Proteases and Trypsin : This compound is a highly sensitive substrate for blood-clotting proteases and trypsin, exhibiting significant reactivity (Kawabata et al., 1988).
Component of Bee Venom : It's identified as a neurotoxic peptide in bee venom (Hartter, 1980).
Specific Substrate for Various Proteases : Boc-Val-Pro-Arg-MCA, a related compound, acts as a substrate for alpha-thrombin, factor Xa, kallikreins, urokinase, and plasmin (Morita et al., 1977).
Formation of Unsymmetrical Disulfide Bonds : Boc-Cys(Npys) aids in forming unsymmetrical disulfide bonds in peptides across a wide pH range in aqueous buffers (Bernatowicz, Matsueda, & Matsueda, 2009).
Peptide Hydrolysis : Saponification of Boc-Ala-Asn/Gln-OH peptides with barium hydroxide results in the formation of Asp/Glu-containing peptides (Onoprienko, Yelin, & Miroshnikov, 2000).
Yeast Mitochondria Protease Activity : It is cleaved by chelator-sensitive aminopeptidase(s) and endopeptidases in the matrix of yeast mitochondria (Yasuhara & Ohashi, 1987).
Protocollagen Proline Hydroxylase Substrate : Oligopeptides with sequences like Ala-Pro-Gly serve as substrates for this enzyme (Lorenzi, Blout, Kivirikko, & Prockop, 1969).
Brain Neuropeptide Research : The octapeptide is linked to modulation of morphine action (Yang, Fratta, Majane, & Costa, 1985).
Safety And Hazards
When handling Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O8/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33)/t16-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSLBVXESNRILG-VDGAXYAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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